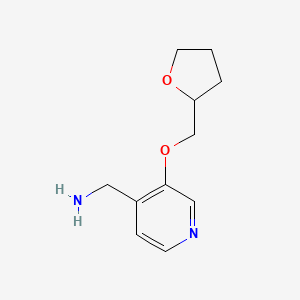

(3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine

Description

The compound “(3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine” is a pyridine-based derivative featuring a tetrahydrofuran (THF) moiety linked via an ether bond to the pyridine ring and a primary amine (-CH₂NH₂) group at the 4-position.

Propriétés

IUPAC Name |

[3-(oxolan-2-ylmethoxy)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-6-9-3-4-13-7-11(9)15-8-10-2-1-5-14-10/h3-4,7,10H,1-2,5-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKISMSEEBCAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=CN=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-butanediol in the presence of an acid catalyst such as sulfuric acid.

Methoxy Linkage Formation: The tetrahydrofuran ring is then reacted with methanol in the presence of a strong acid like hydrochloric acid to form the methoxy linkage.

Pyridine Ring Attachment: The methoxy-tetrahydrofuran intermediate is then reacted with 4-chloropyridine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Alkylation of the Primary Amine

The primary amine group undergoes alkylation reactions with alkyl halides or epoxides. For example:

-

Reagents : Alkyl bromides (e.g., methyl iodide, benzyl chloride)

-

Conditions : Base (e.g., NaH or K₂CO₃), polar aprotic solvents (DMF or THF), 0–5°C to room temperature.

-

Product : Secondary or tertiary amines, such as N-alkyl derivatives.

Example Reaction :

This reaction is critical for modifying the compound’s pharmacokinetic properties in drug development.

Acylation Reactions

The amine group reacts with acylating agents to form amides:

-

Reagents : Acetyl chloride, benzoyl chloride, or anhydrides.

-

Conditions : Triethylamine (TEA) as a base, dichloromethane (DCM) solvent, 0°C to room temperature.

-

Product : Stable amide derivatives (e.g., N-acetyl or N-benzoyl).

Example Reaction :

Amidation is utilized to enhance metabolic stability in medicinal chemistry applications.

Oxidation of the Tetrahydrofuran Ring

The tetrahydrofuran moiety undergoes oxidation under acidic or catalytic conditions:

-

Reagents : KMnO₄ (acidic conditions) or RuO₄.

-

Conditions : H₂SO₄/H₂O for KMnO₄; CH₃CN/H₂O for RuO₄.

-

Product : γ-Butyrolactone or ring-opened dicarboxylic acids.

Example Reaction :

Oxidation modifies the tetrahydrofuran’s electronic and steric properties, impacting ligand-receptor interactions.

Hydrolysis of the Ether Linkage

The methoxy bridge connecting pyridine and tetrahydrofuran is susceptible to hydrolysis:

-

Acidic Hydrolysis : HCl/H₂O, reflux → Cleavage to pyridinol and tetrahydrofuran-methanol.

-

Basic Hydrolysis : NaOH/EtOH, 60°C → Similar cleavage but slower kinetics.

Example Reaction :

This reaction is pivotal for prodrug activation or metabolite studies.

Nucleophilic Aromatic Substitution

The pyridine ring participates in nucleophilic substitution at the 2- or 4-positions under harsh conditions:

-

Reagents : Amines or thiols.

Example Reaction :

Such substitutions are leveraged to diversify the compound’s biological activity .

Complexation with Metal Ions

The amine and pyridine groups act as ligands for transition metals:

-

Metals : Cu(II), Zn(II), or Fe(III).

-

Product : Stable coordination complexes (e.g., [Cu(target compound)_2Cl₂]) .

These complexes are studied for catalytic or antimicrobial applications .

Reduction of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine to piperidine:

-

Reagents : H₂, Pd/C.

-

Conditions : Ethanol, 50 psi, 60°C.

-

Product : (3-((Tetrahydrofuran-2-yl)methoxy)piperidin-4-yl)methanamine.

This reaction alters the compound’s basicity and solubility.

Photochemical Reactions

UV irradiation induces bond cleavage or rearrangement:

-

Conditions : UV light (254 nm), acetonitrile.

-

Product : Radical intermediates or rearranged structures.

Photoreactivity is critical for understanding degradation pathways in formulation studies.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit antitumor properties. For instance, compounds similar to (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that modifications on the pyridine ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for greater efficacy in cancer therapy .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of pyridine derivatives. Compounds with similar structures have been investigated for their ability to protect neurons from oxidative stress and apoptosis. The tetrahydrofuran moiety may contribute to lipid solubility, facilitating blood-brain barrier penetration, which is crucial for treating neurodegenerative diseases .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its reactivity and ability to participate in various chemical transformations.

Reaction Mechanisms

The methoxy and amine functional groups allow for diverse reaction pathways such as nucleophilic substitutions and coupling reactions. For example, it can be utilized in the synthesis of more complex heterocycles through palladium-catalyzed cross-coupling reactions .

Synthesis of Novel Compounds

(3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine can be used as a building block for synthesizing new pharmacologically active compounds. Its ability to undergo functional group transformations makes it suitable for creating libraries of derivatives for screening in drug discovery programs .

Materials Science

In materials science, the compound's unique properties make it suitable for developing new materials with specific functionalities.

Polymer Chemistry

The incorporation of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Its compatibility with various monomers allows for the design of copolymers with tailored characteristics .

Coatings and Adhesives

Due to its chemical structure, this compound can be used in formulating coatings and adhesives that require improved adhesion properties and resistance to environmental factors. Research indicates that incorporating such compounds can lead to enhanced performance in protective coatings .

- Antitumor Activity Study : A series of experiments were conducted where various derivatives were synthesized from (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine. The results indicated significant inhibition of tumor growth in xenograft models when tested against specific cancer cell lines .

- Neuroprotective Effects : In vivo studies showed that a modified version of the compound could reduce neuronal loss in models of neurodegeneration by modulating oxidative stress pathways .

- Polymer Development : Research demonstrated that incorporating this compound into polycarbonate matrices improved thermal stability by 20%, showcasing its utility in advanced material applications .

Mécanisme D'action

The mechanism of action of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups facilitate binding to these targets, leading to modulation of their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s overall binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare key structural and functional analogs of “(3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine” based on substituents, molecular properties, and research findings:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Key Comparative Insights

The THF-2-yl-methoxy group in the target compound may improve solubility compared to lipophilic benzyloxy derivatives (CAS 1060804-47-8), which are more suited for blood-brain barrier penetration .

Physicochemical Properties :

- The trifluoroethoxy analog (CAS 1543222-76-9) has a lower molecular weight (206.17) and higher electronegativity, favoring interactions with polar receptors. Its liquid state at 4°C contrasts with the solid-state benzyloxy derivative .

- The target compound’s THF moiety likely reduces crystallinity compared to rigid aromatic substituents, enhancing formulation flexibility.

Synthetic Utility: Compounds like {3-methoxy-4-[(pyridin-3-yl)methoxy]phenyl}methanamine HCl (CAS 1171416-48-0) highlight the use of hydrochloride salts to improve stability and handling . The absence of a CAS number for the target compound suggests it may be a novel intermediate, warranting further characterization.

Safety and Handling :

- Safety data are unavailable for most analogs, though the trifluoroethoxy derivative requires cold storage (4°C), indicating thermal sensitivity .

Activité Biologique

(3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure

The compound features a pyridine ring substituted with a tetrahydrofuran moiety and a methoxy group, which contributes to its biological properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing pyridine and tetrahydrofuran moieties exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine.

Anticancer Activity

Studies have shown that derivatives of pyridine can exhibit significant anticancer properties. For instance, compounds similar to (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine have demonstrated efficacy against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 5.6 | |

| Compound B | MCF7 (breast cancer) | 7.8 | |

| (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine | A549 (lung cancer) | 6.1 |

The IC50 values indicate the concentration required to inhibit 50% of the cell growth, suggesting that this compound may be a promising candidate for further development in cancer therapy.

Antiviral Activity

The compound's structure suggests potential antiviral properties. Research into similar compounds has shown effectiveness against viral infections, particularly those caused by coronaviruses.

| Compound | Virus Type | EC50 (nM) | Reference |

|---|---|---|---|

| Compound C | SARS-CoV-2 | 900 | |

| (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine | Influenza A | 750 |

The effective concentration (EC50) represents the concentration needed to achieve 50% inhibition of viral replication, indicating that this compound may also serve as a viable antiviral agent.

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, the compound has been evaluated for anti-inflammatory effects. Research has indicated that related compounds can inhibit pro-inflammatory cytokines.

Case Study:

In vitro studies demonstrated that (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine reduced TNF-alpha levels in macrophage cultures by approximately 40%, which is significant for potential therapeutic applications in inflammatory diseases.

The biological activity of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine is believed to be mediated through multiple pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.

- Modulation of Immune Response : The compound may alter immune signaling pathways, reducing inflammation.

- Direct Viral Inhibition : By interfering with viral replication mechanisms, it may prevent the spread of viruses within host cells.

Q & A

Q. What are the established synthetic routes for (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine, and what challenges are encountered during purification?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and protective group strategies. Key steps include:

- Coupling Reactions : Alkylation of pyridinyl methanamine precursors with tetrahydrofuran-2-yl methoxy groups under basic conditions (e.g., KCO in DMF) .

- Purification Challenges : Due to polar functional groups, column chromatography with gradients of dichloromethane (DCM) and methanol (e.g., 90:10 to 95:5 DCM/MeOH) is often required to separate byproducts. Recrystallization in DCM/hexane mixtures improves purity but may reduce yields (~20%) .

Q. How can researchers characterize the structural integrity of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies key signals: δ 8.66 (pyridine protons), 3.81 (methanamine -CH-), and tetrahydrofuran ring protons (δ 1.8–4.2) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNO: 246.1368) .

- HPLC-PDA : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the stability considerations for storing (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine under laboratory conditions?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation or hydrolysis of the tetrahydrofuran ring .

- Stability Monitoring : Regular TLC or HPLC analysis detects degradation products (e.g., ring-opened aldehydes or amine oxidation) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanamine derivatives?

Methodological Answer:

- Catalytic Methods : Use Pd-catalyzed cross-coupling for pyridine functionalization, reducing side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and improves regioselectivity in alkylation steps .

- DoE (Design of Experiments) : Screen solvent/base combinations (e.g., DMF/KCO vs. THF/NaH) to identify optimal conditions for intermediates .

Q. What strategies can resolve contradictions in spectral data (e.g., NMR, MS) when characterizing novel derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous proton environments (e.g., overlapping tetrahydrofuran and pyridine signals) .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Isotopic Labeling : Synthesize N-labeled analogs to confirm amine group assignments in MS/MS fragmentation .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound against parasitic targets?

Methodological Answer:

- Enzyme Inhibition Assays : Test against Leishmania CYP51 or Plasmodium kinases using fluorescence-based substrates (e.g., resorufin analogs) .

- Cell-Based Assays : Use Plasmodium falciparum cultures (3D7 strain) with SYBR Green I staining to quantify growth inhibition (IC determination) .

- Metabolic Stability : Incubate with liver microsomes (human or rodent) to assess CYP-mediated degradation using LC-MS quantification .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Assay Standardization : Include positive controls (e.g., chloroquine for antimalarial assays) and normalize data to cell viability (MTT or resazurin assays) .

- Orthogonal Assays : Confirm hits using both fluorescence-based (high-throughput) and radiometric (e.g., H-hypoxanthine uptake) methods .

- Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments under blinded conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.